molecular formula C27H18N2O4 B1225545 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1225545
M. Wt: 434.4 g/mol
InChI Key: BOWSDTSZGFZFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction between 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as TiO2-ZrO2. This reaction is carried out in acetonitrile at 60°C for 15-25 minutes, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is unique due to its specific structural arrangement and the presence of both benzoxazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-[2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H18N2O4/c30-25(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)32)28-18-9-7-8-17(16-18)26-29-23-14-5-6-15-24(23)33-26/h1-16H,(H,28,30)(H,31,32)

InChI Key

BOWSDTSZGFZFAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

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